2,6-Diamino-4-hexynoic acid

Microbiology Antimetabolite Amino Acid Antagonism

2,6-Diamino-4-hexynoic acid (CAS 13004-67-6) features a unique acetylenic triple bond that imparts rigid, extended conformation—critical for competitive inhibition of lysine-dependent enzymes and selective radiolabeling via catalytic tritiation. This lysine antimetabolite inhibits pneumococcal DNA/RNA/protein synthesis at 100 µg/mL and Leuconostoc dextranicum growth with inhibition index ~10. The alkyne handle also enables CuAAC click chemistry for bioconjugation. For researchers requiring a high-purity, conformationally restricted lysine analog or a radiotracer precursor, this compound is an irreplaceable tool. Procure now to advance your structure-activity or metabolic tracing studies.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 13004-67-6
Cat. No. B085347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-4-hexynoic acid
CAS13004-67-6
Synonyms2,6-Diamino-4-hexynoic acid
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESC(C#CCN)C(C(=O)O)N
InChIInChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,3-4,7-8H2,(H,9,10)
InChIKeyBHLMPCPJODEJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-4-hexynoic acid (CAS 13004-67-6): What Researchers and Buyers Need to Know


2,6-Diamino-4-hexynoic acid (CAS 13004-67-6) is a non-proteinogenic, acetylenic diamino acid that serves as a structural analog of the essential amino acid L-lysine [1]. This compound is characterized by the replacement of the lysine side-chain methylene group with a rigid, linear triple bond between carbons 4 and 5 [2]. This unique alkyne motif fundamentally alters its conformational flexibility and electronic properties compared to its saturated parent, lysine, and its unsaturated analog, trans-4,5-dehydrolysine [3]. For researchers and procurement specialists, this distinct structural feature confers two primary, quantifiable functional differentiators: (1) it acts as a competitive, growth-inhibitory antimetabolite in select biological systems, and (2) the alkyne moiety serves as a specific, high-yield handle for catalytic tritiation to generate high-specific-activity radiolabeled lysine and lysine-containing peptides [4].

Why You Can't Swap 2,6-Diamino-4-hexynoic acid with Lysine or trans-Dehydrolysine


The critical functional divergence between 2,6-diamino-4-hexynoic acid and its closest analogs stems from its unique alkyne geometry. The linear, sp-hybridized C4-C5 bond imposes a ~180° dihedral angle between the α- and ε-amino groups, a stark contrast to the flexible, ~180° transoid or ~0° cisoid conformations accessible to the sp2-hybridized trans- or cis-4,5-dehydrolysines . This rigid, extended conformation is suboptimal for productive binding in lysine's native metabolic roles, leading to competitive inhibition [1]. Critically, this same alkyne moiety enables an application completely unattainable by saturated lysine or alkenyl analogs: it acts as a selective, high-yield precursor for catalytic tritiation, allowing for the site-specific introduction of tritium (3H) to generate high-specific-activity radiolabeled lysine [2]. Generic substitution with lysine or dehydrolysine would either fail to elicit the desired antimetabolite effect in microbial inhibition assays or be entirely useless for preparing defined, high-activity radiotracers [3].

Quantitative Differentiation: Head-to-Head and Cross-Study Comparison of 2,6-Diamino-4-hexynoic acid


Competitive Growth Inhibition in Bacteria: Quantified by Inhibition Index vs. Lysine

In a defined microbial system, 2,6-diamino-4-hexynoic acid demonstrates competitive, reversible growth inhibition. The antimetabolite effect against Leuconostoc dextranicum 8086 is directly antagonized by the natural metabolite L-lysine, establishing a classic competitive relationship [1]. The inhibition is quantified by an inhibition index (ratio of analog concentration to metabolite concentration required for half-maximal growth inhibition) of approximately 10 [1]. This means that roughly 10-fold higher concentrations of the analog are needed to achieve the same inhibitory effect in the presence of the natural metabolite, confirming its action as a competitive antimetabolite of lysine in this organism. This property is not shared by lysine itself, which is essential for growth, nor by the less conformationally rigid trans-dehydrolysine in the same system .

Microbiology Antimetabolite Amino Acid Antagonism Leuconostoc

Inhibition of Macromolecular Synthesis: Concentration-Dependent Effect in Pneumococci

The compound's antimetabolite activity extends to the inhibition of essential macromolecular synthesis pathways in pathogenic bacteria. At a specific concentration of 100 mcg/mL, 2,6-diamino-4-hexynoic acid inhibits the synthesis of DNA, RNA, and protein in resting cell suspensions of pneumococci [1]. This broad inhibition profile distinguishes it from more selective antimetabolites and provides a defined concentration threshold for experimental use [1]. In contrast, the natural metabolite L-lysine promotes these same anabolic processes [1].

Antibacterial Nucleic Acid Synthesis Protein Synthesis Pneumococcus

Hypersusceptibility in M. tuberculosis: A Genetic Model for Increased Analog Sensitivity

The utility of 2,6-diamino-4-hexynoic acid as a lysine antimetabolite is amplified in specific genetic backgrounds. A study in Mycobacterium tuberculosis demonstrated that deletion of the lysine exporter gene lysE or its regulator lysG results in pronounced hypersusceptibility to the compound [1]. While the MIC for wild-type M. tuberculosis was not reported, the significant increase in susceptibility in the knockout strains validates its uptake and action as a toxic lysine analog via the LysE system [1]. This genetic dependency provides a more sensitive and targeted model for studying lysine metabolism and for screening potential inhibitors of the LysE transport system, which is a known vulnerability in M. tuberculosis [1].

Tuberculosis Antibacterial Lysine Export Mycobacterium MIC

Substrate Analog for Lysyl-tRNA Synthetase: Inhibition Profile vs. trans- and cis-Dehydrolysine

At the enzymatic level, 2,6-diamino-4-hexynoic acid acts as an inhibitor of lysyl-tRNA synthetase from E. coli, but its potency is notably lower than that of its trans-alkenyl analog. In assays measuring the transfer of lysine-¹⁴C to soluble RNA, 2,6-diamino-4-hexynoic acid and trans-4,5-dehydrolysine both inhibit the reaction . However, the study explicitly notes that the cis-isomer (cis-4,5-dehydrolysine) is 'less effective than the trans-isomer and other analogues,' and that the trans-isomer is a more efficient inhibitor . This indicates that while the alkyne is recognized, the preferred conformation for inhibition is the transoid (E) geometry around the double bond, which is mimicked by the linear alkyne but with reduced affinity .

Enzymology Aminoacyl-tRNA Synthetase Lysine Activation Conformational Analysis

Radiochemical Precursor: High Specific Activity Tritiation Yield vs. Direct Labeling

Perhaps the most unique and differentiating feature of 2,6-diamino-4-hexynoic acid is its capacity as a defined precursor for high-specific-activity tritium labeling. The alkyne bond can be catalytically reduced with tritium gas (³H₂) to yield (4,5,6,6-³H) DL-lysine with a specific activity of 113 Ci/mmol, or (4,4,5,5-³H) L-lysine with a specific activity of 120 Ci/mmol when starting from an orthogonally protected derivative [1]. This method is far superior to direct tritium exchange labeling, which often yields lower and more variable specific activities [2]. Furthermore, this strategy has been successfully applied to the synthesis of tritiated neuropeptides, such as Org 5878, achieving a specific activity of 1400 GBq/mmol (approx. 37.8 Ci/mmol) after HPLC purification [2].

Radiochemistry Tritium Labeling Peptide Synthesis Neurobiology

Chemical and Physical Properties: Defining Quality Control Specifications

For procurement and quality assurance, the compound is typically supplied with a minimum purity specification of ≥95% . Key identifiers include a molecular weight of 142.16 g/mol and a calculated LogP of 0.15, indicating moderate hydrophilicity [1]. Storage recommendations specify long-term storage in a cool, dry place to prevent degradation . These specifications, while standard for research-grade chemicals, are critical for ensuring reproducibility in the quantitative assays described above.

Analytical Chemistry Quality Control Procurement Stability

Proven Application Scenarios for 2,6-Diamino-4-hexynoic acid in Research and Development


Microbiological Antimetabolite Studies and Conditional Genetic Screens

Utilize 2,6-diamino-4-hexynoic acid at 100 mcg/mL to inhibit DNA, RNA, and protein synthesis in pneumococci, or to competitively inhibit growth of Leuconostoc dextranicum 8086 with an inhibition index of ~10 [1][2]. This allows researchers to probe lysine metabolism and its link to macromolecular synthesis. Furthermore, the compound's heightened activity against M. tuberculosis lysE/lysG knockout strains makes it a powerful tool for conditional genetic screens aimed at dissecting amino acid transport and efflux mechanisms in pathogenic mycobacteria [3].

High-Specific-Activity Tritium Labeling of Peptides and Lysine

Employ 2,6-diamino-4-hexynoic acid or its orthogonally protected derivative (e.g., L-2-amino-6-t-butoxycarbonylamino-4-hexynoic acid) as a stoichiometric precursor for catalytic tritiation [4]. This method reliably yields tritiated L-lysine with specific activities of 113-120 Ci/mmol, or can be used to label lysine residues within synthetic peptides to achieve high-sensitivity detection (e.g., 1400 GBq/mmol for a tritiated neuropeptide) for receptor binding, autoradiography, and metabolic tracing studies [4][5].

Enzymatic and Structural Probing of Lysine-Binding Domains

Use 2,6-diamino-4-hexynoic acid as a conformationally restricted inhibitor to probe the geometric constraints of lysine-binding enzymes such as lysyl-tRNA synthetase . Its intermediate inhibitory potency, between the more potent trans-4,5-dehydrolysine and the less potent cis-isomer, allows for comparative structure-activity relationship (SAR) studies to map the precise conformational preferences of enzyme active sites and transport proteins .

Synthesis of Novel Acetylenic Building Blocks and Derivatives

Leverage the alkyne moiety of 2,6-diamino-4-hexynoic acid for further synthetic elaboration. The terminal or internal alkyne can serve as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry' to create novel bioconjugates, or can be reduced to yield saturated lysine analogs [2]. This makes it a versatile starting material for generating libraries of conformationally defined, lysine-based probes and inhibitors.

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